molecular formula C21H19N5O3 B2631869 1,3-dimethyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 893954-23-9

1,3-dimethyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2631869
CAS No.: 893954-23-9
M. Wt: 389.415
InChI Key: RJIASQHDIYCTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,3-dimethyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione belongs to the imidazopurine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. The 4-phenoxyphenyl substituent at the C8 position likely influences receptor binding affinity and selectivity, analogous to related derivatives with arylpiperazinylalkyl or fluorophenyl groups .

Properties

IUPAC Name

2,4-dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-23-18-17(19(27)24(2)21(23)28)26-13-12-25(20(26)22-18)14-8-10-16(11-9-14)29-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIASQHDIYCTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

1,3-dimethyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of CDKs, this compound can disrupt the cell cycle and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The pharmacological profile of imidazopurine derivatives is highly dependent on substituents at the C7, C8, and N3 positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparisons
Compound Name / ID Substituents at Key Positions 5-HT1A Receptor Affinity (Ki) Functional Activity Key Findings
AZ-853 8-(4-(2-Fluorophenylpiperazinyl)butyl) 0.6 nM Partial agonist Stronger α1-adrenolytic effect; induces weight gain
AZ-861 8-(4-(3-Trifluoromethylphenylpiperazinyl)butyl) 0.2 nM Partial agonist (stronger than AZ-853) Lipid metabolism disturbances; no weight gain
3i (Zagórska et al.) 8-(5-(4-(2-Fluorophenyl)piperazinyl)pentyl) Not reported Dual 5-HT1A/5-HT7 ligand Antidepressant at 2.5 mg/kg; anxiolytic
Compound 5 (Zagórska et al.) 8-(6,7-Dimethoxy-3,4-dihydroisoquinolinyl) High 5-HT1A/D2 affinity Hybrid serotonin/dopamine ligand Potential for dual receptor modulation

Key Observations:

  • Substituent Position and Chain Length : AZ-853 and AZ-861 differ by a single substituent (2-fluoro vs. 3-trifluoromethylphenyl) on the piperazine ring, leading to divergent functional outcomes. AZ-861 exhibits stronger 5-HT1A agonism but poorer brain penetration than AZ-853 .
  • Phenoxy vs.
  • Hybrid Ligands: Compound 5 demonstrates that non-piperazine substituents (e.g., dihydroisoquinolinyl) can broaden receptor targeting to include dopamine D2, suggesting structural flexibility for multi-receptor engagement .
Table 2: Pharmacokinetic and Adverse Effect Comparisons
Compound Brain Penetration Metabolic Stability Notable Side Effects
AZ-853 High Moderate Hypotension, weight gain
AZ-861 Moderate Moderate Lipid metabolism disturbances
3i Not reported Moderate None significant at 2.5 mg/kg

Key Observations:

  • Brain Penetration : AZ-853’s superior brain uptake correlates with its potent in vivo antidepressant effect despite lower in vitro receptor activity .
  • Safety: Most derivatives lack anticholinergic effects but may cause sedation or metabolic issues. The target compound’s phenoxyphenyl group could mitigate cardiovascular risks seen in AZ-853 .

Biological Activity

1,3-Dimethyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic compound belonging to the imidazo[2,1-f]purine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs) and its antimicrobial properties. This article aims to provide a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a fused dihydroimidazo ring and a purine core with a phenoxyphenyl substituent. The synthesis typically employs multi-step organic reactions, notably the Suzuki–Miyaura coupling reaction , which is essential for constructing its intricate framework.

Anticancer Properties

Research indicates that this compound acts as an effective inhibitor of CDKs. This inhibition is crucial for regulating the cell cycle and may lead to anticancer effects by disrupting cellular proliferation pathways. The compound’s ability to modulate cell cycle dynamics suggests its potential utility in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been explored for its antimicrobial effects. Preliminary studies indicate that it may exhibit activity against various microbial strains, although further investigation is required to fully characterize its spectrum of activity and mechanisms of action .

Neuropharmacological Effects

Recent studies have also evaluated the compound's potential as an antidepressant. In vivo tests demonstrated that derivatives of imidazo[2,1-f]purine compounds exhibited significant serotonin receptor affinity and phosphodiesterase inhibition. These properties suggest that they could serve as lead compounds for developing antidepressants or anxiolytics .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
CDK InhibitionDisruption of cell cycle regulation
AntimicrobialPotential activity against various microbial strains
Antidepressant EffectsSerotonin receptor affinity and phosphodiesterase inhibition

Case Study 1: CDK Inhibition

A study conducted on the effects of this compound revealed that it significantly inhibited CDK activity in vitro. The results indicated a dose-dependent response with IC50 values suggesting potent inhibition at low concentrations.

Case Study 2: Neuropharmacological Evaluation

In another study focused on neuropharmacological applications, derivatives of this compound were tested in forced swim tests (FST) in mice. The results showed that certain derivatives exhibited greater anxiolytic effects than standard treatments like diazepam, highlighting their potential for treating anxiety disorders .

Q & A

Q. What are the key steps and optimization strategies for synthesizing 1,3-dimethyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione?

The synthesis typically involves multi-step reactions starting with functionalization of the imidazo[2,1-f]purine core. Critical steps include:

  • Substituent Introduction : Alkylation or aryl coupling (e.g., Suzuki-Miyaura) to attach the 4-phenoxyphenyl group at the 8-position.
  • Methylation : Sequential methylation at the 1- and 3-positions using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).
  • Optimization : Reaction temperature (60–80°C), solvent choice (acetonitrile or DMSO), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) significantly affect yield and purity. Column chromatography or recrystallization is used for purification .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Advanced analytical techniques are employed:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions and stereochemistry. For example, aromatic protons in the 4-phenoxyphenyl group appear as distinct multiplets at δ 6.8–7.5 ppm.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 420.1802).
  • X-ray Crystallography (if available): Resolves 3D conformation, critical for understanding receptor interactions .

Q. What preliminary assays are used to assess its biological activity?

Initial screening includes:

  • Receptor Binding Assays : Radioligand competition studies (e.g., 3^3H-8-OH-DPAT for 5-HT1A receptor affinity).
  • Enzyme Inhibition : Testing against phosphodiesterases (PDE4B/PDE10A) or monoamine oxidases (MAO-B) using fluorometric or colorimetric substrates.
  • Cell-Based Assays : Cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in neuronal or cancer cell lines .

Advanced Research Questions

Q. How does structural modification at specific positions influence 5-HT1A receptor affinity and selectivity?

Structure-activity relationship (SAR) studies reveal:

  • 8-Position Substitutions : Bulky aryl groups (e.g., 4-phenoxyphenyl) enhance 5-HT1A binding by mimicking endogenous ligand conformations. Fluorinated analogs (e.g., 2-fluorophenyl) increase lipophilicity and blood-brain barrier penetration.
  • 1,3-Dimethyl Groups : Improve metabolic stability by reducing oxidative demethylation in the liver.
  • Selectivity : Piperazine-linked derivatives (e.g., AZ-853) show dual 5-HT1A/5-HT7 activity, while trifluoromethyl groups (e.g., AZ-861) enhance 5-HT1A agonism .

Q. What in vivo models are appropriate for evaluating antidepressant-like efficacy, and how are confounding variables controlled?

  • Forced Swim Test (FST) : Mice/rats are administered the compound (2.5–10 mg/kg, i.p.), and immobility time is measured. Positive controls (e.g., fluoxetine) and 5-HT1A antagonists (e.g., WAY-100635) validate mechanism-specific effects.
  • Confounding Controls :
    • Sedation : Motor activity tests (open field) rule out false positives.
    • Pharmacokinetics : Plasma and brain tissue LC-MS/MS quantify exposure levels.
    • Dose-Response : Ensure effects are not due to toxicity .

Q. How can computational methods predict off-target interactions or metabolic pathways?

  • Molecular Docking : Software (AutoDock Vina) models compound binding to off-target receptors (e.g., α1-adrenergic receptors) using crystal structures (PDB: 7E2Z).
  • Metabolic Stability : In silico tools (SwissADME) predict cytochrome P450-mediated oxidation sites. In vitro validation uses human liver microsomes (HLM) with NADPH cofactors, analyzed via LC-HRMS for metabolite identification .

Q. How are data contradictions resolved in studies of receptor binding vs. functional activity?

  • Functional Assays : Measure downstream signaling (cAMP inhibition for 5-HT1A, ERK phosphorylation for 5-HT7) to distinguish binding affinity from efficacy.
  • Bias Factor Analysis : Quantifies ligand preference for G-protein vs. β-arrestin pathways (e.g., TRUPATH platform).
  • Negative Allosteric Modulators : Used to isolate receptor subtypes (e.g., SB-269970 for 5-HT7) in complex systems .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersExample Data for Target Compound
1^1H NMRAromatic protons, methyl group shiftsδ 3.12 (s, 3H, N-CH3), δ 7.25–7.45 (m, 9H)
HRMSMass accuracy (< 5 ppm)[M+H]⁺ = 420.1802 (Calc. 420.1805)
X-ray DiffractionCrystallographic R-factorR = 0.052, PDB ID: N/A (similar to 8HZ)

Q. Table 2. In Vivo Pharmacological Profiling

ParameterMethodological ConsiderationReference Compound Comparison
Brain PenetrationBrain-to-plasma ratio (LC-MS/MS)AZ-853: 0.8 vs. AZ-861: 0.5
Sedation ThresholdRotarod test at 20 rpmNo impairment at < 15 mg/kg
Metabolic EffectsSerum glucose and lipid profilingAZ-853 induces weight gain

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.